Cas no 1797723-62-6 (4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid)

4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid
- 4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid
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4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136304-2.5g |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-21 | |
TRC | E677718-100mg |
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 100mg |
$ 275.00 | 2022-06-05 | ||
Chemenu | CM473073-250mg |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95%+ | 250mg |
$320 | 2023-03-26 | |
Enamine | EN300-136304-1.0g |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95.0% | 1.0g |
$699.0 | 2025-02-21 | |
Enamine | EN300-136304-10000mg |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95.0% | 10000mg |
$3007.0 | 2023-09-30 | |
Aaron | AR01ACHF-500mg |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
Aaron | AR01ACHF-100mg |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95% | 100mg |
$357.00 | 2025-02-09 | |
Enamine | EN300-136304-100mg |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95.0% | 100mg |
$241.0 | 2023-09-30 | |
Aaron | AR01ACHF-10g |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95% | 10g |
$4160.00 | 2023-12-14 | |
A2B Chem LLC | AV61255-5g |
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid |
1797723-62-6 | 95% | 5g |
$2170.00 | 2024-04-20 |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acidに関する追加情報
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic Acid: A Comprehensive Overview
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid, also known by its CAS number 1797723-62-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.
The molecular structure of 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid comprises a phenyl ring substituted with an ethoxy group at the para position and a fluorine atom at the meta position. This substitution pattern is crucial as it influences the compound's electronic properties and reactivity. The presence of the ethoxy group introduces electron-donating effects, while the fluorine atom imparts electron-withdrawing characteristics, creating a balance that can be exploited in various chemical reactions.
Recent studies have highlighted the importance of such substituted aromatic compounds in medicinal chemistry. For instance, researchers have explored the role of fluorinated aromatic compounds in modulating enzyme activity and receptor binding. The ethoxy group, being a common substituent in pharmaceuticals, enhances solubility and bioavailability, making this compound a promising candidate for drug design.
In terms of synthesis, several methods have been reported for the preparation of 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and selectivity. Another method employs Suzuki coupling reactions, which are particularly useful for constructing biaryl structures with high precision.
The application of this compound extends beyond traditional pharmaceuticals. Recent advancements in materials science have explored its use as a precursor for synthesizing advanced polymers and organic semiconductors. The ability to tune the electronic properties of such compounds makes them valuable in developing next-generation electronic materials.
In conclusion, 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its potential applications span across multiple disciplines, underscoring its importance as a key compound in modern chemistry.
1797723-62-6 (4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid) 関連製品
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